Welcome to the BenchChem Online Store!
molecular formula C14H16N2O5S3 B8457592 Benzeneacetamide,4-[[5-(aminosulfonyl)-2-thienyl]sulfonyl]-n,n-dimethyl-

Benzeneacetamide,4-[[5-(aminosulfonyl)-2-thienyl]sulfonyl]-n,n-dimethyl-

Cat. No. B8457592
M. Wt: 388.5 g/mol
InChI Key: SPUIEYUBSBCFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04847289

Procedure details

5-(4-carboxymethylphenylsulfonyl)thiophene-2-sulfonamide (1.6 g) was dissolved in 50 ml of tetrahydrofuran and 0.72 g of carbonyldiimidazole was added. After stirring for one hour at room temperature excess aqueous dimethylamine was added and the mixture stirred overnight. The reaction mixture was concentrated under vacuum and the residue partitioned between ethyl acetate and water. The organic phase was separated, dried over sodium sulfate and concentrated under vacuum, giving an oil weighing 1.35 g, N.M.R. (acetone, d6) δ: 2.92 (3H, s), 3.08 (3H, s), 3.84 (2H, s), 7.02 (2H, s), 7.50 (3H, m), 7.65 (1H, d), 7.90 (2H, d). The following compounds were also made by similar procedures: 5-(4-ethylcarbamoylmethylphenylsulfonyl)thiophene-2-sulfonamide, 5-[4-(2-methylcarbamoylethyl)phenylsulfonyl]thiophene-2-sulfonamide, and 5-[4-(3-dimethylcarbamoylpropyl)phenylsulfonyl]thiophene-2-sulfonamide.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-(4-ethylcarbamoylmethylphenylsulfonyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-[4-(2-methylcarbamoylethyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-[4-(3-dimethylcarbamoylpropyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:14]2[S:18][C:17]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(O)=[O:2].[C:23](N1C=CN=C1)([N:25]1C=CN=[CH:26]1)=O.CNC.C(NC(CC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O)C.CNC(CCC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O.CN(C)C(CCCC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)=O>O1CCCC1>[CH3:23][N:25]([CH3:26])[C:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([C:14]2[S:18][C:17]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[CH:7][CH:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(=O)(O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.72 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Four
Name
5-(4-ethylcarbamoylmethylphenylsulfonyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
Step Five
Name
5-[4-(2-methylcarbamoylethyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
Step Six
Name
5-[4-(3-dimethylcarbamoylpropyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)CCCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
giving an oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN(C(=O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.